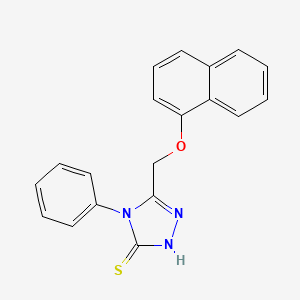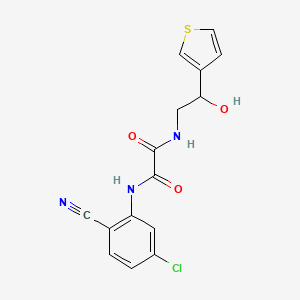![molecular formula C17H22N8O B2553761 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine CAS No. 2200400-63-9](/img/structure/B2553761.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to show versatile biological activities .Applications De Recherche Scientifique
Anticancer Properties
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine exhibits promising anticancer activity. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Its unique chemical structure allows for specific interactions with cancer-related proteins, making it a potential lead compound for novel anticancer drugs .
Antimicrobial Effects
This compound also demonstrates potent antimicrobial properties. It effectively combats bacterial and fungal infections. By disrupting microbial cell membranes or interfering with essential metabolic pathways, it could serve as a valuable addition to the arsenal of antimicrobial agents .
Analgesic and Anti-Inflammatory Activity
Studies suggest that our compound possesses analgesic (pain-relieving) and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation by inhibiting key enzymes or signaling pathways. These properties make it relevant for pain management and inflammatory conditions .
Antioxidant Potential
The presence of the oxadiazole moiety contributes to its antioxidant activity. Oxidative stress plays a role in various diseases, and compounds like this one can scavenge free radicals, protecting cells from damage. Further research is needed to explore its full antioxidant capacity .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors This compound may inhibit carbonic anhydrase enzymes, which are involved in maintaining acid-base balance. Such inhibitors find applications in treating glaucoma, epilepsy, and other disorders . bCholinesterase Inhibitors : Relevant for Alzheimer’s disease treatment, cholinesterase inhibitors enhance neurotransmitter function by preventing their breakdown . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is implicated in bone health and other physiological processes. Inhibition could have therapeutic implications . dAnti-Lipase Activity : Lipase inhibitors are explored for obesity management . eAromatase Inhibitors : These are crucial in breast cancer therapy, blocking estrogen synthesis .
Antiviral Properties
The compound shows potential as an antiviral agent. It may interfere with viral replication or entry mechanisms, making it relevant for combating viral infections .
Tuberculosis Treatment
Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. It could contribute to the development of new antitubercular drugs .
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYWJWKXMVYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

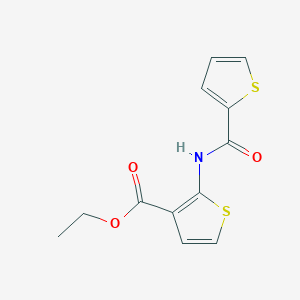
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
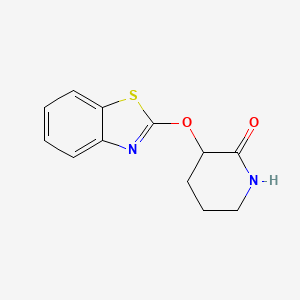

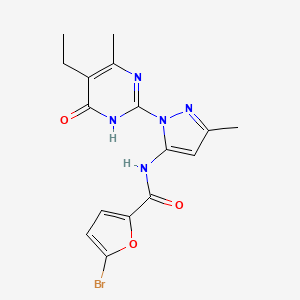
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
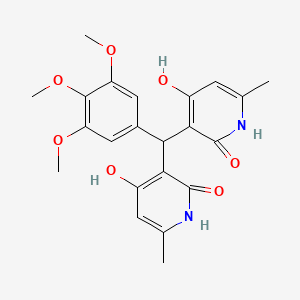
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
